N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide
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Description
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a useful research compound. Its molecular formula is C16H21N3O3S3 and its molecular weight is 399.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits promising anticancer potential. A novel synthesis method involving I2/TBHP-mediated domino reactions led to the formation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides. These compounds combine amide and quinazoline units, resulting in a molecular hybridization of two essential pharmacophores .
- In vitro cytotoxicity screening against cancer cell lines (A549, DU145, B16-F10, and HepG2) revealed that compounds 3c, 3l, and 3o exhibited promising results. Additionally, in silico molecular docking studies validated their anticancer activity by showing good binding affinity with target DNA .
- The compound’s structure suggests potential monoamine oxidase (MAO) inhibitory activity. MAOs play a crucial role in neurotransmitter metabolism, and their inhibition can have therapeutic implications for neurological disorders .
- The presence of amide and quinazoline motifs often correlates with antimicrobial activity. Investigating this compound’s effects against bacterial and fungal strains could yield valuable insights .
- Quinazolines, a key pharmacophore in this compound, have demonstrated anti-inflammatory properties. Further studies could explore its potential as an anti-inflammatory agent .
- The amide linkage, akin to peptide bonds, is associated with stability and diverse therapeutic activities. Investigating the compound’s analgesic and antipyretic effects could be worthwhile .
- Peptide-based therapeutics, like cyclosporine A, have immunosuppressive effects. Given the amide bond’s resemblance to protein peptide linkages, exploring the compound’s immunomodulatory potential might be relevant .
Anticancer Activity
Monoamine Oxidase Inhibition
Antibacterial and Antifungal Properties
Anti-Inflammatory Effects
Analgesic and Antipyretic Properties
Immunomodulation
properties
IUPAC Name |
N-[2-(2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-(dithiolan-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S3/c20-13(4-2-1-3-11-5-10-24-25-11)17-7-8-19-15(21)14-12(6-9-23-14)18-16(19)22/h6,9,11,14H,1-5,7-8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYRVHGIQSXNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCN2C(=O)C3C(=NC2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide |
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